5-(3-Fluorophenyl)-2-methylaniline
Description
Contextualization of Fluorinated Aniline (B41778) Derivatives within Advanced Organic Synthesis
Fluorinated aniline derivatives are a class of organic compounds that have become increasingly vital in advanced organic synthesis. The introduction of fluorine into an aniline molecule can dramatically alter its physical and chemical properties. ontosight.aiontosight.ai Fluorine, being the most electronegative element, forms a very strong bond with carbon, which can enhance the metabolic stability of a molecule—a highly desirable trait in pharmaceutical development. acs.org This stability, along with fluorine's ability to influence properties like lipophilicity and binding affinity, makes these derivatives valuable intermediates in the creation of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai Consequently, fluorinated anilines are considered privileged structures in medicinal chemistry and materials science, driving research into their synthesis and application. ontosight.airesearchgate.net
Significance of 5-(3-Fluorophenyl)-2-methylaniline as a Research Subject
This compound, a biaryl amine, holds particular significance as a research subject due to its structural motifs. The biaryl scaffold is a recurring feature in numerous biologically active compounds, including natural products and top-selling drugs. researchgate.net This structural class is integral to the development of treatments for a wide range of conditions, including cancer, inflammation, and viral infections. researchgate.netacs.orgnih.gov
The specific arrangement of a fluorophenyl group attached to a methyl-substituted aniline ring makes this compound a versatile building block. It is a precursor for more complex molecules, such as biaryl amides, which are being investigated as potent and selective modulators of biological targets like the Retinoid-related orphan receptor γt (RORγt) for cancer immunotherapy and as inhibitors of the PD-1/PD-L1 interaction. acs.orgacs.org Its structure is also relevant in the synthesis of inhibitors for viruses like Hepatitis C. nih.gov
Overview of Key Research Areas and Methodological Approaches for this compound
Research on this compound primarily revolves around its synthesis and its use as an intermediate in the preparation of larger, functional molecules.
Synthesis: The primary method for synthesizing biaryl amines like this compound is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method, involving the reaction of an aryl boronic acid with an aryl halide. nih.govnih.govnih.gov For instance, the coupling of a bromoaniline with an aryl boronic acid or the reaction of an aryl bromide with an aniline boronic ester can yield the desired biaryl amine structure. nih.gov These reactions often utilize palladium catalysts with specific phosphine (B1218219) ligands to achieve high efficiency and yields. organic-chemistry.org
Characterization: Following synthesis, the compound is characterized using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the detailed molecular structure, while mass spectrometry confirms the molecular weight.
Applications in Synthesis: The compound serves as a key intermediate. For example, it can be coupled with carboxylic acids or their derivatives to form biaryl amides. nih.govnih.gov These amide formation reactions are a common subsequent step in the synthesis of complex target molecules in medicinal chemistry. acs.orgnih.gov
Rationale for Comprehensive Academic Investigation of this compound
The comprehensive academic investigation of this compound is justified by its position as a valuable and versatile chemical intermediate. The presence of the fluorine atom, the methyl group, and the biaryl linkage provides a unique combination of electronic and steric properties that are advantageous for designing molecules with specific biological activities. ontosight.aiacs.org Its role as a building block for high-value compounds, particularly in the pharmaceutical sector, necessitates a thorough understanding of its synthesis, reactivity, and properties. nih.govacs.org Continued research into this and similar compounds fuels the discovery of new synthetic methodologies and contributes to the development of novel therapeutic agents. researchgate.netacs.org
Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1183439-66-8 bldpharm.com |
| Molecular Formula | C₁₃H₁₂FN bldpharm.com |
| Molecular Weight | 201.24 g/mol bldpharm.com |
Properties
IUPAC Name |
5-(3-fluorophenyl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGXKIWTDOZSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 3 Fluorophenyl 2 Methylaniline
Retrosynthetic Analysis and Strategic Disconnections for 5-(3-Fluorophenyl)-2-methylaniline
The primary retrosynthetic disconnection for this compound targets the carbon-carbon bond between the two aromatic rings. This bond is strategically formed late in the synthesis to maximize convergence. This approach leads to two key precursor fragments: a substituted 2-methylaniline synthon and a 3-fluorophenyl synthon.
The most logical and widely applied bond-forming strategy for this disconnection is a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the required organoboron reagents. libretexts.org This leads to the following primary synthons:
An electrophilic 2-methylaniline derivative: Typically a halogenated analog, such as 5-bromo-2-methylaniline (B1273131) or 5-iodo-2-methylaniline (B1348545). The halogen at the 5-position provides the reaction site for the cross-coupling.
A nucleophilic 3-fluorophenyl species: Most commonly, (3-fluorophenyl)boronic acid or its corresponding boronate esters.
An alternative disconnection involves forming the amine group at a late stage, for instance, by reducing a nitro group. This would start from a precursor like 5-(3-fluorophenyl)-2-methyl-1-nitrobenzene. However, the cross-coupling approach on a pre-formed aniline (B41778) derivative is generally more direct.
Precursor Synthesis and Optimization for this compound Pathways
Synthesis of Halogenated 2-Methylaniline Precursors:
The primary challenge in synthesizing precursors like 5-bromo- or 5-iodo-2-methylaniline is achieving the correct regiochemistry. Direct halogenation of 2-methylaniline is often unselective. Therefore, more controlled, multi-step routes are employed.
5-Bromo-2-methylaniline: This intermediate is a known compound used in chemical synthesis. chemicalbook.com It can be prepared through routes that install the desired substitution pattern prior to the final amination or halogenation step.
5-Iodo-2-methylaniline: This precursor is a key intermediate for various applications, including pharmaceuticals and dyes. chemimpex.com One effective method for its synthesis is the decarboxylative iodination of 5-methylanthranilic acid, which provides excellent regiocontrol. rsc.org
Synthesis of (3-Fluorophenyl)boronic acid:
(3-Fluorophenyl)boronic acid is a versatile and commercially available building block in organic synthesis. iucr.orgsigmaaldrich.com It is typically synthesized by reacting 3-bromofluorobenzene with an organolithium reagent (like n-butyllithium) at low temperature, followed by quenching the resulting aryllithium species with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup.
Below is a table summarizing the key precursors:
| Precursor Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 5-Bromo-2-methylaniline | 39478-78-9 | C₇H₈BrN | 186.05 | Solid |
| 5-Iodo-2-methylaniline | 83863-33-6 | C₇H₈IN | 233.05 | Solid |
| (3-Fluorophenyl)boronic acid | 768-35-4 | C₆H₆BFO₂ | 139.92 | Solid |
Table created with data from PubChem and other chemical suppliers. nih.govsigmaaldrich.comnih.gov
Multi-Step Synthetic Sequences Towards this compound
Strategies for Regioselective Functionalization
Achieving the required 1,2,5-substitution pattern on the aniline ring demands careful strategic planning to overcome the inherent directing effects of the substituents. The amino group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director. Direct electrophilic substitution on 2-methylaniline would preferentially occur at the 4- and 6-positions, making the introduction of a group at the 5-position challenging.
Modern synthetic strategies circumvent this by using starting materials where the desired regiochemistry is pre-established. For example, using a substituted anthranilic acid and performing a regioselective iodination followed by decarboxylation is an effective method. rsc.org This approach installs the halogen at the correct position relative to the amine without competing side reactions. Such methods highlight a shift from sequential protection/deprotection steps towards more efficient, pathway-focused syntheses that exploit the inherent reactivity of well-chosen precursors.
Control of Reaction Selectivity and Yield in this compound Synthesis
Optimizing the yield and selectivity of the core aryl-aryl bond formation is critical. In the context of the Suzuki-Miyaura coupling for synthesizing this compound, several factors must be controlled to minimize side products, such as the homocoupling of the boronic acid or dehalogenation of the aniline precursor.
Key optimization parameters include:
Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and, crucially, the ancillary ligand is paramount. Bulky, electron-rich phosphine (B1218219) ligands often promote the oxidative addition and reductive elimination steps, increasing reaction rates and yields.
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid in the transmetalation step. The choice of base can significantly impact the reaction outcome, and its strength and solubility must be matched to the substrates and solvent.
Solvent: A variety of solvents can be used, often mixtures of an organic solvent (like toluene (B28343), dioxane, or 2-MeTHF) and water. The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases where the base resides. nih.gov
Temperature: Reaction temperatures are typically elevated to ensure a reasonable reaction rate, but excessive heat can lead to catalyst decomposition and side reactions. Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields. researchgate.net
Recent advances have employed automated systems and machine learning to rapidly screen multiple parameters (catalyst, ligand, base, solvent, temperature) simultaneously, allowing for the efficient optimization of complex coupling reactions and leading to higher average yields across a broad range of substrates. rsc.orgchemistryviews.org
Cross-Coupling Reactions in the Construction of this compound
The Suzuki-Miyaura reaction is the preeminent cross-coupling method for constructing the this compound scaffold. It offers a robust and versatile route for creating the central C(sp²)-C(sp²) bond. nih.gov
Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation
The reaction couples a 5-halo-2-methylaniline with (3-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle is well-understood and involves three main steps: libretexts.org
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halo-2-methylaniline, forming a Pd(II) intermediate.
Transmetalation: The organoboron compound, activated by the base to form a boronate species, transfers its organic group (the 3-fluorophenyl ring) to the Pd(II) complex, displacing the halide.
Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst to continue the cycle.
A typical protocol for this transformation would involve the conditions outlined in the table below, which are based on optimized procedures for similar challenging couplings. nih.gov
| Parameter | Condition | Purpose |
| Aryl Halide | 5-Bromo-2-methylaniline or 5-Iodo-2-methylaniline | Electrophilic coupling partner |
| Boronic Acid | (3-Fluorophenyl)boronic acid (1.5-2.0 equiv.) | Nucleophilic coupling partner |
| Catalyst | Pd(OAc)₂ (1-5 mol%) with a phosphine ligand | Facilitates C-C bond formation |
| Ligand | Buchwald-type biarylphosphine ligands (e.g., SPhos) | Stabilizes Pd and promotes key steps |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Activates the boronic acid for transmetalation |
| Solvent | Toluene/H₂O or 2-MeTHF/H₂O | Provides medium for reaction |
| Temperature | 80-110 °C | Ensures sufficient reaction rate |
| Potential Yield | Good to excellent (>80%) | Varies based on specific conditions and substrates |
This table represents a generalized protocol. Specific conditions may require further optimization.
The reaction's success with unprotected anilines, which can sometimes inhibit catalyst activity, demonstrates the robustness of modern catalytic systems. nih.gov The careful selection of each component is crucial for achieving high yields and purity of the final product.
Buchwald-Hartwig Amination for the Aniline Moiety Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a powerful tool for the synthesis of aryl amines from aryl halides, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope. wikipedia.org The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the active catalyst. wikipedia.org
In the context of synthesizing this compound, the Buchwald-Hartwig amination would typically involve the coupling of a suitable amine source with a 3-fluoro-5-halophenyl-2-methyl precursor. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. Research has shown that sterically hindered phosphine ligands, such as XPhos, are particularly effective in promoting the amination of aryl halides. beilstein-journals.orgrug.nl These ligands facilitate the catalytic cycle and can lead to excellent yields under relatively mild conditions. organic-chemistry.org
For instance, a general procedure might involve reacting the aryl halide with an ammonia (B1221849) equivalent in the presence of a palladium catalyst like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand, and a base such as sodium tert-butoxide or cesium carbonate in a suitable solvent like toluene or dioxane. beilstein-journals.orgnih.gov Microwave irradiation has also been employed to accelerate these reactions, often leading to significantly reduced reaction times and improved yields. beilstein-journals.org
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | Good to Excellent |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 80 | Excellent |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | 100 | High |
Other Palladium- and Nickel-Catalyzed Approaches
While the Buchwald-Hartwig amination is a prominent method, other palladium- and nickel-catalyzed reactions are also instrumental in synthesizing aniline derivatives. The Heck reaction, for example, allows for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene. researchgate.net While not directly forming the aniline moiety, this reaction can be used to construct the carbon skeleton of the target molecule, which can then be further functionalized.
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems. Nickel catalysts can often mediate similar transformations to their palladium counterparts and, in some cases, offer complementary reactivity. The development of well-defined nickel precatalysts and ligands has significantly expanded the scope and applicability of these methods.
Nitration and Subsequent Reduction Pathways for Aniline Moiety Formation in this compound
A classical and widely used approach for introducing an amino group onto an aromatic ring involves a two-step sequence of nitration followed by reduction. youtube.com This method is a fundamental transformation in organic chemistry. youtube.com
The first step, electrophilic aromatic nitration, typically employs a mixture of nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com This potent electrophile then attacks the aromatic ring to form a nitro-substituted intermediate. The directing effects of the substituents already present on the aromatic ring will determine the position of nitration. For a precursor to this compound, careful consideration of the directing effects of the fluorine and methyl groups is necessary to achieve the desired regioselectivity. In some cases, protecting groups may be employed to direct the nitration to the desired position. rsc.org
Once the nitro group is installed, it can be readily reduced to an aniline. A variety of reducing agents can accomplish this transformation, with common choices including:
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). youtube.com
Metal/Acid Systems: Employing metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or acetic acid. youtube.com
A patent describes a method for the synthesis of 5-chloro-2-methyl aniline where 4-chloro-2-nitro-toluene is reduced using a polysulfide solution in the presence of an ammonium (B1175870) salt. google.com This highlights the industrial applicability of such reduction methods.
Table 2: Common Reagents for the Reduction of Nitroarenes to Anilines
| Reagent System | Conditions |
| H₂/Pd-C | Catalytic, often at room temperature and atmospheric or elevated pressure |
| Fe/HCl or Fe/CH₃COOH | Stoichiometric metal, acidic conditions |
| SnCl₂/HCl | Stoichiometric reductant, acidic conditions |
| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or biphasic conditions |
Organometallic Reagents in the Synthesis of this compound
Organometallic reagents play a crucial role in the synthesis of complex organic molecules, including precursors to this compound. These reagents, which feature a carbon-metal bond, are powerful nucleophiles and are widely used in cross-coupling reactions to form new carbon-carbon bonds.
For the synthesis of the biaryl core of this compound, a Suzuki-Miyaura coupling is a highly effective strategy. This reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or boronic ester) with an aryl halide. For example, 3-fluorophenylboronic acid could be coupled with a suitably substituted 2-methylaniline derivative bearing a halide or triflate group at the 5-position.
Alternatively, organozinc or organomagnesium (Grignard) reagents could be employed in Negishi or Kumada couplings, respectively. The choice of organometallic reagent and coupling partner depends on factors such as functional group tolerance, availability of starting materials, and desired reaction conditions.
Novel Synthetic Routes and Process Intensification Strategies for this compound
The quest for more efficient and sustainable chemical processes has driven the development of novel synthetic routes and process intensification strategies. For the synthesis of this compound and related compounds, several innovative approaches are being explored.
One area of interest is the use of continuous flow chemistry. Flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and process control. The synthesis of aniline derivatives via nitration and reduction, or through catalytic coupling reactions, can be adapted to flow systems, leading to higher throughput and more consistent product quality.
Another emerging strategy is the use of mechanochemistry, where mechanical force is used to drive chemical reactions, often in the absence of a solvent. rug.nl This solvent-free approach aligns with the principles of green chemistry and can lead to unique reactivity and product selectivity. rug.nl
The development of novel catalytic systems also continues to be a major focus. This includes the design of more active and stable catalysts, as well as catalysts based on more abundant and less toxic metals. For instance, the use of palladium nanoparticles immobilized on magnetic supports allows for easy recovery and reuse of the catalyst, simplifying product purification and reducing waste. nih.gov
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. The application of these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes.
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are inherently more atom-economical than stoichiometric reactions.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. This could involve using water as a solvent, employing ionic liquids or supercritical fluids, or developing solvent-free reaction conditions. nih.govdigitallibrary.co.inrsc.org A study on the Friedel-Crafts reaction demonstrated the use of a Brönsted acidic ionic liquid as a catalyst under solvent-free conditions for the synthesis of aniline-based triarylmethanes. nih.govrsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of microwave irradiation can sometimes be more energy-efficient than conventional heating.
Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, minimizing waste. nih.gov
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
By integrating these principles into the design of synthetic routes for this compound, the chemical industry can move towards more sustainable and environmentally responsible manufacturing practices.
Chemical Reactivity and Mechanistic Studies of 5 3 Fluorophenyl 2 Methylaniline
Electrophilic Aromatic Substitution Reactions of 5-(3-Fluorophenyl)-2-methylaniline
No specific studies on the electrophilic aromatic substitution reactions of this compound have been found in the public domain. The interplay between the activating methyl and amino groups and the deactivating, meta-directing fluorine atom would present complex regioselectivity that can only be determined through experimental investigation.
There is no available research detailing the halogenation of this compound. Such studies would be valuable in determining the preferred sites of halogen addition on either of the two aromatic rings.
Similarly, the nitration and sulfonation patterns of this compound have not been documented. Understanding the regiochemical outcomes of these reactions is fundamental to the synthetic utility of this compound.
Nucleophilic Reactivity of the Aniline (B41778) Moiety in this compound
While the aniline functional group is known for its nucleophilic character, specific examples of its reactivity in this compound are absent from the scientific literature.
No published data exists on the acylation or alkylation of the amino group in this compound. These reactions are standard for anilines and would be expected to proceed, but specific conditions and outcomes are unknown.
The formation of Schiff bases through condensation reactions of the primary amine in this compound with carbonyl compounds has not been reported.
Directed Ortho-Metalation Strategies for this compound
There is no information available regarding the application of directed ortho-metalation strategies to this compound. The presence of multiple potential directing groups (amino, fluoro) makes this an area of interest for future research to control functionalization.
Oxidation and Reduction Chemistry of this compound
The redox chemistry of this compound is centered around the electron-rich aniline moiety. The oxidation potential of anilines is sensitive to the nature of the substituents on the aromatic ring. Electron-donating groups, such as the methyl group at the 2-position, generally lower the oxidation potential, making the compound more susceptible to oxidation. Conversely, electron-withdrawing groups, like the fluorine atom on the adjacent phenyl ring, tend to increase the oxidation potential.
One-electron oxidation of substituted anilines typically yields a radical cation, and the stability of this intermediate is influenced by the electronic properties of the substituents. The presence of the electron-donating methyl group in this compound would be expected to stabilize the resulting radical cation. The fluorine atom, through its inductive electron-withdrawing effect, would likely have a destabilizing influence, though its meta-position on the second phenyl ring mitigates this effect compared to a direct substitution on the aniline ring.
Reduction of the this compound system is less facile under typical conditions. The aromatic rings are generally resistant to reduction unless harsh conditions or specific catalytic systems are employed. The fluorine substituent can, in some cases, be removed through reductive defluorination, but this typically requires potent reducing agents or specific catalytic activation.
| Redox Process | Expected Influence of Substituents | General Products |
| Oxidation | The methyl group facilitates oxidation, while the fluoro group has a weaker, opposing effect. | Aniline radical cation, followed by potential coupling reactions to form dimeric or polymeric structures. |
| Reduction | Aromatic rings are generally resistant to reduction. Reductive defluorination is possible under specific, harsh conditions. | Primarily the parent compound under standard reducing conditions. |
Transition Metal-Catalyzed Functionalization of this compound
Transition metal catalysis offers a powerful toolkit for the functionalization of molecules like this compound, particularly through the activation of otherwise inert C-H bonds.
The primary amino group in this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. This directing effect typically favors the functionalization of the ortho C-H bonds relative to the amine. In this molecule, the C-H bond at the 6-position of the aniline ring is a prime candidate for such directed functionalization.
The methyl group at the 2-position could sterically hinder coordination of a bulky catalyst to the amine, potentially influencing the efficiency and regioselectivity of the C-H activation. Furthermore, the biphenyl (B1667301) linkage allows for the possibility of remote C-H functionalization on the second phenyl ring, although this is generally more challenging to achieve with high selectivity. The electronic nature of the fluorophenyl ring will also play a role, with the electron-withdrawing fluorine atom potentially influencing the reactivity of the C-H bonds on that ring.
| Position | Directing Group | Expected Reactivity in C-H Activation |
| C6 (ortho to amine) | Primary amine | High, due to the strong directing effect of the amine. |
| C4 (para to amine) | - | Moderate, possible through catalyst systems that favor para-selectivity. |
| C3 (meta to amine) | - | Low, generally disfavored in directed C-H activation. |
| C-H bonds on the fluorophenyl ring | - | Possible, but less likely to be directed by the amine group without a suitable linker. |
This compound can participate in various cross-coupling reactions, either through the N-H bond of the amine or through activation of its C-H or potential C-F bonds.
In Suzuki-Miyaura cross-coupling reactions, while the aniline itself is not a typical substrate, its derivatives (e.g., after conversion to a halide or triflate) would readily couple with a variety of boronic acids. More relevant to the parent molecule, the C-H bonds, once activated, can be coupled with a range of partners, including alkenes (Heck-type reactions), alkynes (Sonogashira-type reactions), and organometallic reagents.
The substrate scope for such reactions would be influenced by the steric and electronic properties of the coupling partners. The presence of the methyl group ortho to the amine could provide steric hindrance, potentially affecting the coupling efficiency with bulky reagents. The fluorine atom on the second ring could also influence the reactivity, for instance, by altering the electronic properties of the biphenyl system. In some catalytic systems, direct C-F bond activation for cross-coupling is also a possibility, which would allow for functionalization at the 3'-position of the biphenyl system.
Reaction Kinetics and Detailed Mechanistic Investigations for Transformations of this compound
For transition metal-catalyzed C-H activation, the reaction typically proceeds through a series of steps:
Coordination: The amine group coordinates to the metal center.
C-H Activation: The metal catalyst cleaves a C-H bond, often the ortho C-H bond, to form a metallacyclic intermediate. This is often the rate-determining step.
Functionalization: The metallacycle reacts with a coupling partner.
Reductive Elimination/Catalyst Regeneration: The product is released, and the catalyst is regenerated for the next cycle.
The kinetics of these reactions are influenced by the concentrations of the substrate, catalyst, and coupling partner, as well as by temperature and the solvent system. The electronic nature of the substituents plays a crucial role; the electron-donating methyl group would be expected to enhance the rate of electrophilic C-H activation, while the electron-withdrawing fluoro group would have a deactivating effect on its ring.
In cross-coupling reactions, the mechanism is highly dependent on the specific reaction type. For instance, in a hypothetical C-H/C-X coupling, the mechanism would involve oxidative addition of the coupling partner to the catalyst, followed by reaction with the C-H activated aniline, and finally reductive elimination.
Stereoelectronic Effects and Their Influence on the Reactivity Profile of this compound
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the reactivity of a molecule, are important in understanding the behavior of this compound.
The conformation of the biphenyl system is a key factor. The two phenyl rings are not coplanar due to steric hindrance between the ortho hydrogens. The presence of the methyl group at the 2-position will further influence the dihedral angle between the two rings. This twisting of the biphenyl backbone affects the extent of π-conjugation between the rings, which in turn influences the electronic properties and reactivity of the entire molecule.
The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I effect). It also has a lone pair of electrons that can participate in resonance, leading to a weak π-donating effect (+M effect). In the meta position, the inductive effect is generally considered to be more dominant. This electronic perturbation influences the electron density distribution across the biphenyl system and can affect the acidity of the N-H bond, the basicity of the amine, and the reactivity of the aromatic C-H bonds towards electrophilic or nucleophilic attack.
Advanced Spectroscopic Characterization Methodologies for 5 3 Fluorophenyl 2 Methylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and spatial arrangement of atoms. For a molecule with the complexity of 5-(3-fluorophenyl)-2-methylaniline, a combination of one-dimensional and two-dimensional NMR experiments is indispensable.
Proton NMR (¹H NMR) spectroscopy offers the initial and most direct insight into the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of each proton signal is indicative of its electronic surroundings, while the splitting pattern, or multiplicity, reveals the number of neighboring protons.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on both phenyl rings, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The aromatic protons will typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling constants (J) will be influenced by the positions of the fluorine and methyl substituents. The methyl protons will resonate in the upfield region (around δ 2.0-2.5 ppm), and the amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| Aromatic H (phenyl ring) | 6.8 - 7.5 | m | - |
| Aromatic H (aniline ring) | 6.7 - 7.2 | m | - |
| -NH₂ | 3.5 - 5.0 | br s | - |
| -CH₃ | 2.1 - 2.3 | s | - |
m = multiplet, br s = broad singlet, s = singlet
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being highly sensitive to its hybridization and the nature of its attached atoms.
For this compound, the ¹³C NMR spectrum will display signals for the twelve aromatic carbons and the one methyl carbon. The carbon atoms directly bonded to the electronegative fluorine and nitrogen atoms will be significantly deshielded and appear at higher chemical shifts. The presence of quaternary carbons (carbons with no attached hydrogens) can also be identified, as they typically exhibit weaker signals in the spectrum. youtube.com The carbon of the methyl group will be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-F | 160 - 165 (d, ¹JCF) |
| Aromatic C-N | 145 - 150 |
| Aromatic C | 110 - 140 |
| -CH₃ | 15 - 20 |
d = doublet
Given the presence of a fluorine atom, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a particularly powerful tool for characterizing this compound. wikipedia.orghuji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.orgbiophysics.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, providing excellent signal dispersion. wikipedia.orghuji.ac.il
The ¹⁹F NMR spectrum of this compound will show a single signal for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the phenyl ring. biophysics.org Furthermore, coupling between the fluorine nucleus and neighboring protons (H-F coupling) and carbons (C-F coupling) can be observed, providing valuable structural information. huji.ac.il For instance, the signal will likely appear as a multiplet due to coupling with the ortho, meta, and para protons on the fluorophenyl ring.
To definitively assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the same spin system. For this compound, COSY would be crucial for tracing the connectivity of the protons on each of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms (¹H-¹³C one-bond correlation). It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlation). HMBC is essential for identifying quaternary carbons and for linking the different fragments of the molecule, such as connecting the two phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is critical for determining the three-dimensional structure and conformation of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net By absorbing infrared radiation or scattering incident light, specific functional groups within the molecule can be identified based on their characteristic vibrational frequencies.
For this compound, the IR and Raman spectra will exhibit characteristic bands for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings and the methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and the C-F stretching vibration (typically in the region of 1000-1300 cm⁻¹). researchgate.net The N-H bending vibrations are also expected in the 1550-1650 cm⁻¹ region. researchgate.net Analysis of the fingerprint region (below 1500 cm⁻¹) can provide more detailed structural information.
Table 3: Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium to Strong (IR) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR, Raman) |
| Aliphatic C-H Stretch | 2850 - 2970 | Medium (IR, Raman) |
| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong (IR, Raman) |
| N-H Bend | 1550 - 1650 | Medium to Strong (IR) |
| C-N Stretch | 1250 - 1350 | Medium (IR) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. tutorchase.com When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺). libretexts.org The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.
For this compound (C₁₃H₁₂FN), the expected molecular weight is approximately 201.24 g/mol . bldpharm.com The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure. tutorchase.com For this compound, common fragmentation pathways would likely involve the cleavage of the bond between the two aromatic rings, loss of the methyl group, or loss of the amine group. The presence of the fluorine atom would also influence the fragmentation pattern, potentially leading to fragments containing fluorine. The most stable fragments will produce the most intense peaks in the mass spectrum, including the base peak. tutorchase.com
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| 5-Fluoro-2-methylaniline |
| 3-Fluoro-2-methylaniline |
| 2-Fluoro-5-methylaniline |
| 2-Fluoro-N-methylaniline |
| 2-Methoxy-5-methylaniline |
| 5-Bromo-4-fluoro-2-methylaniline |
| 5-chloro-ortho-methoxyaniline |
| 2-amino-5-methylpyridine |
| 2-Fluoropyridine |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of a compound's molecular formula.
As of the latest literature review, specific High-Resolution Mass Spectrometry (HRMS) data for this compound has not been reported in publicly accessible scientific journals or databases. While the theoretical exact mass can be calculated based on its chemical formula (C₁₃H₁₂FN), experimental data from HRMS analysis would be required to confirm this and is not currently available.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
|---|
Note: This table represents calculated theoretical values, not experimental results.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) is a powerful method used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. This technique provides valuable insights into the connectivity of atoms within a molecule.
A comprehensive search of scientific literature reveals a lack of specific studies on the tandem mass spectrometry (MS/MS) analysis and fragmentation pathways of this compound. Therefore, no experimentally determined fragmentation data or proposed fragmentation pathways for this specific compound are available at this time.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light by a compound provides information about the energy levels of its electrons and can be used to characterize chromophores.
There is no published Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound in the available scientific literature. Consequently, an analysis of its specific electronic transitions, including the wavelengths of maximum absorption (λmax), is not possible at this time.
X-Ray Diffraction Analysis for Solid-State Structural Determination of this compound (if crystalline)
No X-ray diffraction studies have been reported for this compound. This suggests that either the compound has not been successfully crystallized and analyzed, or the data has not been made publicly available. As a result, the solid-state structure of this compound remains undetermined.
Advanced Hyphenated Analytical Techniques for In-Situ Reaction Monitoring and Characterization Involving this compound
Advanced hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are invaluable for monitoring chemical reactions in real-time and for the characterization of reactants, intermediates, and products.
Specific studies utilizing advanced hyphenated analytical techniques for the in-situ reaction monitoring and characterization of reactions involving this compound have not been found in the reviewed scientific literature. While such techniques are standard in synthetic chemistry, their application to this particular compound has not been documented in accessible research.
Theoretical and Computational Studies of 5 3 Fluorophenyl 2 Methylaniline
Quantum Chemical Calculations on the Electronic Structure of 5-(3-Fluorophenyl)-2-methylaniline
Quantum chemical calculations are fundamental to elucidating the electronic properties and geometric parameters of this compound. These methods provide a detailed picture of the molecule's electron distribution, orbital energies, and other key electronic descriptors.
Density Functional Theory (DFT) Approaches for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has emerged as a widely used and reliable method for studying the electronic structure of medium to large-sized molecules due to its favorable balance between computational cost and accuracy. For this compound, DFT calculations are instrumental in determining its optimized molecular geometry. Functionals such as B3LYP and PBE0, combined with basis sets like 6-31G(d) or larger, are commonly employed for this purpose. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of confidence.
Beyond geometry optimization, DFT is used to compute a range of electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting sites of electrophilic and nucleophilic attack. Furthermore, DFT calculations provide values for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Calculated Value |
| Total Energy (Hartree) | -653.45 |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -0.78 |
| HOMO-LUMO Gap (eV) | 5.11 |
| Dipole Moment (Debye) | 2.15 |
Note: The data presented in this table is hypothetical and representative of typical values obtained for similar aromatic amines through DFT calculations.
Ab Initio Methods for High-Accuracy Electronic Structure Determination and Spectroscopic Parameter Prediction
For even higher accuracy in electronic structure determination, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be utilized. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise energy calculations and finer details of the electronic structure. For a molecule like this compound, single-point energy calculations using a method like CCSD(T) on a DFT-optimized geometry can provide a benchmark for the electronic energy. These high-accuracy methods are particularly valuable for validating the results obtained from more computationally efficient DFT approaches.
Conformational Analysis and Potential Energy Surfaces of this compound
The conformational flexibility of this compound is primarily dictated by the rotation around the C-C single bond connecting the two phenyl rings. This rotation is associated with a specific torsional barrier that determines the relative stability of different conformers. Computational methods are ideally suited to explore the potential energy surface (PES) associated with this rotation.
By systematically varying the dihedral angle between the two aromatic rings and calculating the energy at each step, a one-dimensional potential energy scan can be generated. This scan reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states for interconversion. For substituted biphenyls, the presence of substituents can significantly influence the torsional barrier and the geometry of the most stable conformer. rsc.org In the case of this compound, the methyl and amino groups on one ring and the fluorine atom on the other will create steric and electronic effects that dictate the preferred orientation of the rings. It is expected that the molecule will adopt a non-planar conformation to minimize steric hindrance between the ortho-hydrogens and the substituents.
Table 2: Calculated Torsional Barrier for Inter-ring Rotation in this compound
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Global Minimum | 45 | 0.00 |
| Transition State | 0 | 4.5 |
| Local Minimum | 90 | 2.1 |
| Transition State | 180 | 3.8 |
Note: This data is illustrative and based on typical torsional barriers found in substituted biphenyl (B1667301) systems. rsc.org
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound through Computational Modeling
Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov By computing the 1H and 13C chemical shifts for the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, providing detailed information about the molecule's structure.
IR Spectroscopy: The vibrational frequencies of this compound can be calculated by performing a frequency analysis on the optimized geometry. These calculations yield the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. The calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental spectra. The computed IR spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and, consequently, the ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov By calculating the energies of the first few singlet excited states, the wavelengths of maximum absorption (λmax) can be predicted. These calculations provide insight into the electronic transitions occurring within the molecule, which are typically π-π* transitions in aromatic systems.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
| 1H NMR | Chemical Shift (ppm) | Aromatic H: 6.8-7.5, Methyl H: 2.2, Amino H: 3.6 |
| 13C NMR | Chemical Shift (ppm) | Aromatic C: 110-160 |
| IR | Vibrational Frequency (cm-1) | N-H stretch: ~3400, C-H stretch: ~3000, C=C stretch: ~1600 |
| UV-Vis | λmax (nm) | 285 |
Note: These predicted values are representative and based on computational studies of similar aniline (B41778) and biphenyl derivatives. nih.govresearchgate.net
Computational Elucidation of Reaction Mechanisms for this compound Transformations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface for a given transformation, key intermediates and transition states can be identified, providing a detailed understanding of the reaction pathway.
Transition State Characterization and Reaction Pathway Analysis
For a hypothetical electrophilic aromatic substitution reaction on the aniline ring of this compound, computational methods can be used to elucidate the reaction mechanism. The first step would be to identify the most likely site of attack by an electrophile. The calculated molecular electrostatic potential and frontier molecular orbital analysis can provide initial guidance.
Once a reaction pathway is proposed, the structures of the reactants, intermediates, products, and, crucially, the transition states are optimized. A transition state is a first-order saddle point on the potential energy surface, and its structure represents the highest energy point along the reaction coordinate. Frequency calculations are performed on all optimized structures to confirm their nature. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.
By calculating the energies of all stationary points along the reaction pathway, an energy profile can be constructed. This profile reveals the activation energies for each step of the reaction, allowing for the identification of the rate-determining step. This detailed mechanistic information is invaluable for understanding and predicting the reactivity of this compound.
Table 4: Hypothetical Reaction Energy Profile for Electrophilic Nitration of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Wheland Intermediate | -5.2 |
| Transition State 1 | 15.8 |
| Products | -12.4 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from a computational study of a reaction mechanism.
Energy Profile Calculations and Rate Constant Predictions
Theoretical chemistry provides powerful tools to investigate the reaction mechanisms and kinetics of molecules like this compound. By calculating the potential energy surface (PES) for a given reaction, researchers can identify transition states, intermediates, and products, thereby elucidating the most probable reaction pathways. Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like M06-2X or B3LYP with extensive basis sets such as 6-311++G(3df,2p) to ensure accuracy. mdpi.com
A study on the related compound, 4-methyl aniline, reacting with •OH radicals provides a clear example of this approach. mdpi.com The calculations revealed multiple possible reaction pathways, including hydrogen abstraction from the amine group (-NH2), the methyl group (-CH3), and addition of the radical to the aromatic ring. mdpi.com The energy barriers for each path were calculated, allowing for the determination of the most favorable reaction channel.
The results from these energy profile calculations are then used to predict reaction rate constants. Transition State Theory (TST) and the microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory are standard models for calculating temperature- and pressure-dependent rate coefficients. mdpi.com For the reaction of 4-methyl aniline with •OH, the total rate coefficient was expressed in the Arrhenius form, summarizing the reaction's kinetics over a wide temperature range. mdpi.com A similar approach for this compound would provide crucial insights into its atmospheric chemistry and degradation pathways.
Table 1: Illustrative Calculated Energy Profile for a Hypothetical Reaction of an Aniline Derivative This table presents hypothetical data based on computational studies of similar molecules, such as 4-methyl aniline, to illustrate the typical outputs of energy profile calculations.
| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) |
| H-abstraction from -NH2 | 15.5 | -85.2 |
| H-abstraction from -CH3 | 25.1 | -70.8 |
| •OH addition to C2 | 8.3 | -110.4 |
| •OH addition to C4 | 5.9 | -125.6 |
Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvation Effects on this compound
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility, dynamic behavior in different environments, and interactions with solvent molecules. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of particles evolve.
The accuracy of MD simulations heavily relies on the force field, a set of parameters that defines the potential energy of the system. For organic molecules like anilines, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) are commonly used. ulisboa.ptresearchgate.net
A key application of MD is to study solvation effects. By simulating this compound in a box of explicit solvent molecules, such as water, one can analyze the structure of the solvation shell. This includes calculating the radial distribution function (RDF) to understand the probability of finding solvent molecules at a certain distance from specific atoms (e.g., the nitrogen of the amine group or the fluorine atom). Such simulations can also quantify the strength of interactions, like hydrogen bonds between the amine group and surrounding water molecules. aljest.net
Furthermore, MD simulations can predict important thermodynamic properties related to solvation, such as the free energy of absorption or solvation. nih.gov For example, simulations of various amines in aqueous solutions have been used to calculate their CO2 absorption rates and free energies, providing data to screen for efficient carbon capture solvents. nih.gov This methodology could be applied to this compound to assess its partitioning behavior between different phases, which is critical for understanding its environmental fate and designing industrial processes.
Table 2: Representative Output from a Molecular Dynamics Simulation of an Aromatic Amine in Water This table contains example data that could be generated from an MD simulation to characterize the solvation of a molecule like this compound.
| Property | Value |
| Average N···O (water) distance | 2.9 Å |
| Average number of H-bonds (NH2 group) | 2.1 |
| Solvation Free Energy (in water) | -25.8 kJ/mol |
| Self-Diffusion Coefficient | 2.3 x 10⁻⁵ cm²/s |
Quantitative Structure-Reactivity Relationships (QSRR) for this compound and its Analogues
Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical structure of a series of compounds with their reactivity. For this compound and a set of its analogues, a QSRR study would involve calculating a variety of molecular descriptors and using statistical methods to build a predictive model for a specific reactive property.
The first step in a QSRR study is to define a training set of molecules, which would include this compound and other substituted anilines or fluorinated biphenyls. The second step is to calculate molecular descriptors for each compound. These descriptors can be categorized as:
Electronic: These describe the electron distribution. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and Hammett sigma constants. researchgate.net
Steric: These relate to the size and shape of the molecule.
Topological: These describe the connectivity of atoms in the molecule.
Thermodynamic: Properties like lipophilicity (log P).
Once the descriptors are calculated, a mathematical model is developed using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) to link the descriptors to an observed reactivity measure. This could be a reaction rate constant, an equilibrium constant, or another measure of chemical activity. nih.gov For instance, studies on substituted anilines have successfully used QSAR (a related concept focusing on biological activity) to correlate toxicity with electronic parameters and hydrogen bonding capacity. researchgate.net Another study developed models to predict the metabolic fate of substituted anilines based on calculated physicochemical properties. nih.gov
For this compound, a QSRR model could predict its susceptibility to oxidation. nih.gov By analyzing the model, one could determine that reactivity increases with a higher HOMO energy and decreases with electron-withdrawing substituents, as indicated by a negative Hammett reaction constant (ρ). nih.gov Such models are valuable for predicting the reactivity of new, unsynthesized analogues and for gaining a deeper understanding of the underlying reaction mechanisms.
Table 3: Example Descriptors for a QSRR Study of Substituted Anilines This table illustrates the types of molecular descriptors that would be calculated for a QSRR analysis involving this compound and its analogues.
| Compound | log P | E(HOMO) (eV) | E(LUMO) (eV) | Dipole Moment (Debye) | Hammett Constant (σ) |
| Aniline | 0.90 | -5.25 | -0.15 | 1.53 | 0.00 |
| 2-Methylaniline | 1.35 | -5.18 | -0.10 | 1.49 | -0.17 |
| 3-Fluoroaniline | 1.15 | -5.40 | -0.28 | 2.51 | +0.34 |
| This compound | (Predicted Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) | (Sum of constants) |
| 4-Nitroaniline | 1.39 | -6.10 | -1.50 | 6.20 | +0.78 |
Role of 5 3 Fluorophenyl 2 Methylaniline As a Versatile Synthetic Building Block and Intermediate
Precursor in the Synthesis of Complex Organic Molecules and Natural Products
While specific total syntheses of natural products originating directly from 5-(3-Fluorophenyl)-2-methylaniline are not extensively documented, its structure is emblematic of fluorinated building blocks that are crucial in the assembly of complex molecular architectures, particularly in drug discovery and medicinal chemistry. ossila.com The reactivity of the primary amine group allows for a variety of transformations, including acylation, alkylation, and participation in carbon-nitrogen bond-forming reactions, such as Buchwald-Hartwig amination, to construct more elaborate structures.
The biaryl scaffold of this compound is a common motif in many biologically active molecules. Furthermore, aminobenzoates, a related class of aniline (B41778) derivatives, are well-established scaffolds and starter units for a diverse range of microbial natural products, including quinolones and phenazines. nih.gov This precedent highlights the potential of aniline-based building blocks like this compound to serve as key fragments in the synthesis of complex targets and natural product analogues. Its utility lies in its ability to introduce a fluorinated biaryl moiety, a feature often sought to enhance the pharmacological profile of a lead compound.
Scaffold for the Construction of Advanced Organic Materials
The rigid, conjugated biaryl structure of this compound makes it an excellent scaffold for the development of advanced organic materials. Although specific applications of this exact molecule are emerging, related fluorinated aromatic compounds are integral to material chemistry for creating materials with tailored electronic and photophysical properties. The introduction of fluorine can enhance thermal stability and influence molecular packing in the solid state, which are critical parameters for material performance.
Derivatives of this compound could be envisioned as core components in:
Organic Light-Emitting Diodes (OLEDs): The biaryl framework can be functionalized to create hole-transporting or emissive materials. The fluorine substituent can be used to tune the HOMO/LUMO energy levels to optimize charge injection and recombination.
Organic Semiconductors: As a derivative of aniline, a key component in conducting polymers, this molecule could be used to synthesize semiconducting materials for applications in organic field-effect transistors (OFETs).
Liquid Crystals: The elongated, rigid shape of the biaryl scaffold is a common feature in liquid crystalline compounds. Further derivatization could lead to new liquid crystal phases.
Intermediate in the Synthesis of Heterocyclic Compounds Incorporating the this compound Core
The amine functionality of this compound makes it a powerful intermediate for the synthesis of a wide variety of heterocyclic compounds. Fluorinated heterocycles are of significant interest in medicinal chemistry due to their unique biological properties. lboro.ac.uk The nucleophilic amine can participate in cyclization and condensation reactions with various electrophilic partners to form new ring systems.
Common synthetic strategies involving aniline precursors are readily applicable to this compound to generate complex heterocyclic systems. For example, reactions with β-ketoesters (Combes quinoline synthesis) or α,β-unsaturated ketones (Skraup synthesis) can yield substituted quinolines. Condensation with dicarbonyl compounds can lead to the formation of other nitrogen-containing heterocycles. The synthesis of carbazoles, which are bioactive biarylic aromatic heterocycles, often involves the functionalization of aniline derivatives.
| Target Heterocyclic System | General Reaction Type | Required Co-reactant |
|---|---|---|
| Quinolines | Cyclocondensation (e.g., Combes, Skraup) | β-Diketones, α,β-unsaturated aldehydes/ketones |
| Benzimidazoles | Condensation/Cyclization | Carboxylic acids or their derivatives |
| Phenazines | Oxidative Condensation | Catechols |
| Benzothiazoles | Cyclization (e.g., Jacobson reaction) | 2-Aminothiophenol derivatives |
| Carbazoles | Palladium-catalyzed C-H activation/amination | Aryl halides (intramolecular cyclization precursor) |
Design and Synthesis of Novel Ligands Utilizing the this compound Framework
The this compound framework is a suitable platform for designing novel ligands for coordination chemistry and catalysis. The primary amine is a key coordination site, and the molecule can be readily converted into imines, amides, or other Schiff bases to create bidentate or polydentate ligands. These ligands can then be used to form stable complexes with various transition metals.
For instance, condensation of this compound with appropriate aldehydes or ketones would yield diimine ligands. Such ligands are known to form stable complexes with metals like ruthenium(II) and iridium(III), which have applications in photochemistry, sensing, and anticancer research. nih.govnih.gov The steric bulk provided by the methyl and fluorophenyl groups, along with the electronic influence of the fluorine atom, can be used to fine-tune the properties of the resulting metal complex, affecting its stability, reactivity, and catalytic activity.
General Synthesis of a Schiff Base Ligand:
Reactants: this compound and a carbonyl compound (e.g., salicylaldehyde).
Conditions: Typically performed in a solvent like ethanol with acid catalysis.
Product: A Schiff base where the nitrogen atom and another donor atom (e.g., a hydroxyl oxygen) can chelate to a metal center.
Applications in Polymer Chemistry and Material Science Related to this compound Derivatives
In polymer chemistry, aniline and its derivatives are famous as monomers for the synthesis of polyanilines (PANI), a major class of conducting polymers. researchgate.net this compound can be used as a substituted monomer to produce a derivative of PANI with modified properties. The oxidative polymerization of this monomer would lead to a polymer where the backbone is decorated with both methyl and 3-fluorophenyl substituents.
These substituents are expected to significantly impact the final properties of the polymer compared to unsubstituted polyaniline. researchgate.net
| Property | Effect of Substituents (Methyl and 3-Fluorophenyl) | Potential Advantage |
|---|---|---|
| Solubility | Increased steric hindrance from substituents can weaken inter-chain interactions, improving solubility in common organic solvents. | Enhanced processability for creating films and coatings. |
| Conductivity | Electronic effects of the fluorophenyl group can alter the doping levels and charge transport properties of the polymer backbone. | Tunable electronic properties for specific sensor or electronic device applications. |
| Morphology | Substituents can disrupt the packing of polymer chains, leading to more amorphous materials. | Control over the material's solid-state structure for applications in membranes or composites. |
| Environmental Stability | The C-F bond is very strong, potentially increasing the thermal and chemical stability of the resulting polymer. | Improved durability for long-term applications. |
Development of Fluorescent Probes and Dyes Based on this compound
The this compound structure contains a biaryl system, which is a common core for many fluorescent molecules. The presence of a fluorine atom is particularly advantageous in the design of fluorophores, as it can enhance quantum yield and photostability while also being used to modulate the emission and absorption wavelengths. rndsystems.comtocris.com This compound can serve as a foundational scaffold upon which a complete fluorescent probe is built.
The design of a fluorescent probe typically involves three components: a fluorophore (the signaling unit), a linker, and a recognition unit (which binds to a specific analyte). rsc.org In this context, derivatives of this compound would constitute the fluorophore. The primary amine group provides a convenient handle for chemical modification, allowing for the attachment of linkers and recognition moieties through amide bond formation or other coupling reactions. researchgate.net The resulting probes could be designed to detect specific ions, biomolecules, or changes in the cellular environment, making them valuable tools for bioimaging and diagnostics.
Future Research Directions and Open Questions for 5 3 Fluorophenyl 2 Methylaniline
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
The synthesis of substituted biphenyl (B1667301) amines traditionally relies on cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While effective, these methods often utilize palladium catalysts and require specific reaction conditions. Future research should focus on developing more sustainable and scalable routes to 5-(3-Fluorophenyl)-2-methylaniline.
Key areas of investigation include:
Catalyst Development: Exploring the use of more abundant and less toxic metal catalysts, such as iron or nickel, to replace palladium in the cross-coupling reaction. A recent patent for the synthesis of 3-(5-fluoropyrimidine-2-yl)-2-methoxy aniline (B41778) highlights a move towards low-cost nickel-catalyzed reductive coupling to replace traditional palladium-catalyzed reactions, suggesting a viable path for related compounds. google.com
Greener Reaction Media: Investigating the use of environmentally benign solvents, such as water or bio-derived solvents, to reduce the environmental impact of the synthesis.
Energy Efficiency: Developing synthetic protocols that proceed at lower temperatures and pressures, potentially through the use of highly active catalysts or alternative energy sources like microwave irradiation.
| Research Target | Potential Approach | Desired Outcome |
| Catalyst Improvement | Iron or Nickel-based catalysts | Reduced cost, lower toxicity, and improved scalability. |
| Solvent Selection | Aqueous or bio-derived solvents | Minimized environmental footprint. |
| Energy Input | Microwave-assisted synthesis | Faster reaction times and reduced energy consumption. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations of this compound
The reactivity of this compound is largely dictated by its amine and biaryl functionalities. While standard reactions like acylation and alkylation of the amine are predictable, there is considerable scope for discovering novel transformations. ncert.nic.in
Future research could explore:
Directed C-H Functionalization: Utilizing the existing functional groups (amine, methyl, fluorine) to direct the selective functionalization of C-H bonds on the aromatic rings. This would allow for the efficient construction of more complex derivatives.
Novel Cyclization Reactions: Investigating intramolecular reactions that could lead to the formation of novel heterocyclic scaffolds, such as carbazoles or other nitrogen-containing polycyclic aromatic compounds. The synthesis of 3-aryl-2,6-dicyano-5-methylanilines from nitrostyrenes and malononitrile (B47326) demonstrates the potential for novel aromatic amine synthesis. thieme-connect.com
Radical-mediated Reactions: Exploring the behavior of this compound under radical conditions to uncover new bond-forming strategies. Recent work on the denitrogenative radical fragmentation of areneazo compounds has opened up new avenues for C-C and C-X bond formations. acs.org
Advanced Computational Modeling for Predictive Chemistry and Reaction Design involving this compound
Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules like this compound. nih.gov Future research should leverage advanced computational modeling to accelerate its development.
Key areas for computational investigation include:
Conformational Analysis: Predicting the preferred three-dimensional structure and the rotational barrier around the biaryl bond, which is crucial for understanding its interaction with biological targets or its packing in materials.
Reactivity Prediction: Using density functional theory (DFT) and other methods to model reaction pathways and predict the feasibility of novel transformations, guiding experimental efforts. A recent study on novel fluorinated biphenyl compounds utilized DFT to understand their structure and reactivity. nih.govresearchgate.net
Property Prediction: Calculating key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict its suitability for applications in electronics or as a catalyst ligand. Computational studies on fluorinated protein-ligand complexes highlight the importance of understanding these properties for rational drug design. fu-berlin.de
| Computational Method | Research Focus | Potential Impact |
| DFT Calculations | Reaction pathway analysis | Guidance for synthetic efforts and prediction of novel reactivity. |
| Molecular Dynamics | Conformational preferences | Understanding of intermolecular interactions and material properties. |
| QSAR Modeling | Prediction of biological activity | Accelerated discovery of potential pharmaceutical applications. |
Integration of this compound Synthesis and Derivatization into Flow Chemistry and Automated Platforms
Flow chemistry and automated synthesis platforms offer significant advantages in terms of efficiency, safety, and scalability. Adapting the synthesis and derivatization of this compound to these technologies is a critical future direction.
Research in this area should focus on:
Continuous Flow Synthesis: Developing a continuous process for the synthesis of the core this compound structure, potentially by immobilizing catalysts in packed-bed reactors. The continuous flow synthesis of substituted pyrimidines has demonstrated significant reductions in reaction time compared to batch processes. researchgate.net
Automated Derivatization: Creating automated platforms that can rapidly synthesize a library of derivatives by reacting this compound with a diverse set of building blocks.
In-line Analysis and Optimization: Integrating real-time analytical techniques (e.g., HPLC, NMR) into the flow system to monitor reaction progress and enable rapid optimization of reaction conditions.
Discovery of Underexplored Applications as a Versatile Synthetic Intermediate
The true potential of this compound lies in its use as a building block for the synthesis of more complex and valuable molecules. While its direct applications are yet to be fully explored, its structure suggests utility in several areas.
Future research should target its application as an intermediate in:
Medicinal Chemistry: The presence of a fluorinated phenyl group is a common motif in many pharmaceuticals, as fluorine can enhance metabolic stability and binding affinity. nih.govnih.govresearchgate.net This compound could serve as a key intermediate for novel drug candidates. The design and synthesis of substituted biphenyl libraries have been identified as a novel scaffold system for generating diversity in drug discovery. nih.gov
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can impart desirable properties to agrochemicals. This compound could be a precursor to new herbicides, fungicides, or insecticides. For instance, 3-chloro-2-methylaniline (B42847) is a known intermediate for the herbicide quinclorac. google.com
Materials Science: The biphenylamine scaffold is a component of some organic light-emitting diode (OLED) materials and other organic electronic devices. researchgate.netvu.ltnih.govbohrium.com The specific substitution pattern of this compound could lead to materials with unique photophysical or charge-transport properties.
Multi-Disciplinary Approaches to Leverage the Unique Structural Features of this compound in Emerging Fields
The unique combination of functional groups in this compound makes it a candidate for exploration in various multi-disciplinary fields.
Promising areas for future investigation include:
Chemical Biology: Designing and synthesizing probes based on this scaffold to study biological processes or to identify new drug targets.
Supramolecular Chemistry: Using the biaryl unit as a component in the design of novel host-guest systems, molecular sensors, or self-assembling materials. The biphenyl molecule is a fundamental backbone in stereoselective synthesis due to its inherent twist angle. rsc.org
Catalysis: Developing new ligands for transition metal catalysis based on the this compound structure, where the electronic properties can be fine-tuned by the fluorine and methyl substituents. Biphenyl amine derivatives are explored as potential ligands in metal-catalyzed reactions. ontosight.ai
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
